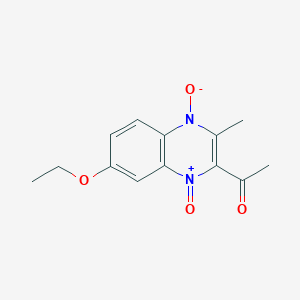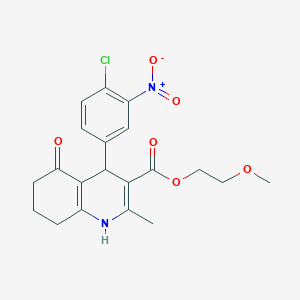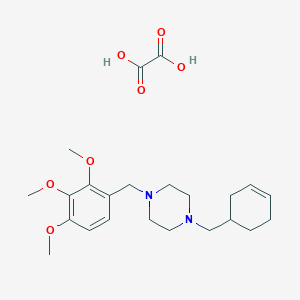![molecular formula C16H18O3 B4955109 1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4955109.png)
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the body, which reduces the heart rate and blood pressure. In addition to its medical uses, Bisoprolol has also been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline on the body, which lowers the heart rate and blood pressure. By reducing the workload on the heart, this compound can help to improve symptoms of heart failure and angina.
Biochemical and Physiological Effects:
In addition to its effects on the heart and blood vessels, this compound has also been shown to have other biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene has several advantages as a reagent in laboratory experiments. Its chiral nature makes it a useful tool in asymmetric synthesis, and its well-characterized pharmacological properties make it a useful reference compound in drug discovery. However, its use is limited by its high cost and the fact that it is a controlled substance in some countries.
Orientations Futures
There are several potential future directions for research on 1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene. One area of interest is its use in the treatment of inflammatory diseases, particularly in combination with other anti-inflammatory drugs. Another potential direction is the development of new chiral reagents based on the structure of this compound, which may have improved properties for use in asymmetric synthesis. Finally, there is ongoing research into the pharmacological properties of this compound, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene can be synthesized through a multistep process starting with the reaction of 4-methylphenol with 2-chloroethanol to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with sodium hydride and 1-methoxy-4-chlorobenzene to form this compound. The final step involves the resolution of the racemic mixture using a chiral acid to obtain the pure enantiomer.
Applications De Recherche Scientifique
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene has been studied extensively for its potential applications in various fields of research. One area of interest is its use as a chiral auxiliary in asymmetric synthesis. The chiral nature of this compound makes it a useful reagent in the synthesis of other chiral compounds, particularly in the pharmaceutical industry.
Propriétés
IUPAC Name |
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-13-3-5-15(6-4-13)18-11-12-19-16-9-7-14(17-2)8-10-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRNDCKKTNISNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)



![2-amino-5-hydroxy-6,11-dioxo-6,11-dihydroanthra[1,2-b]furan-3-carbonitrile](/img/structure/B4955072.png)
![1-(2-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955082.png)
![7,7'-[1,2-ethanediylbis(thio)]bis(9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile)](/img/structure/B4955083.png)
![N-(2,5-dichlorophenyl)-2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetamide](/img/structure/B4955088.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955092.png)
![N-benzyl-4-{[(4-bromophenyl)sulfonyl]methyl}benzamide](/img/structure/B4955099.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4955104.png)

